molecular formula C9H13ClN2O2 B3021585 N-(4-aminophenyl)-2-methoxyacetamide CAS No. 203739-06-4

N-(4-aminophenyl)-2-methoxyacetamide

Cat. No. B3021585
CAS RN: 203739-06-4
M. Wt: 216.66
InChI Key: RCQKPKWWWKWKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Aminophenyl)acetamide” is an organic compound which is an amino derivative of acetanilide . It’s also known as “4-Aminoacetanilide” or “paracetamin” and is a para-isomer of aminoacetanilide . There are two other isomers of aminoacetanilide, 2-aminoacetanilide and 3-aminoacetanilide . Aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “4-Aminoacetanilide” can be synthesized by the reduction of “4-nitroacetanilide” by a hydrogenation catalyst . Another method involves the conversion of “4-phenylenediamine” to “4-aminoacetanilide” by Bacillus cereus . Green synthesis of “p-Aminoacetanilide” is achieved by reducing “p-nitroaetanilide” using Zn/NH4Cl in water .


Molecular Structure Analysis

The molecular structure of “N-(4-aminophenyl)acetamide” has a molecular weight of 150.1778 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-aminophenyl)-2-methoxyacetamide” were not found, similar compounds like “4-Aminobiphenyl” are known to undergo various reactions .


Physical And Chemical Properties Analysis

“N-(4-aminophenyl)acetamide” appears as leaf or flake-like white to pink to brown powder . It has a density of 1.1392 and is slightly soluble in water . The melting point is 164-167°C and the boiling point is 267°C .

Scientific Research Applications

Mechanism of Action

The mechanism of action for similar compounds has been studied. For instance, “4-Aminobiphenyl” is known to cause bladder cancer in humans and dogs by damaging DNA .

Safety and Hazards

While specific safety and hazard information for “N-(4-aminophenyl)-2-methoxyacetamide” was not found, similar compounds like “4-Aminobiphenyl” are known to be hazardous. Exposure to “4-Aminobiphenyl” can cause headaches, dizziness, drowsiness, breathing difficulty, and urinary burning . It’s also a potential occupational carcinogen .

properties

IUPAC Name

N-(4-aminophenyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHBCXKHVSXMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-methoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)-2-methoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-aminophenyl)-2-methoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-aminophenyl)-2-methoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-aminophenyl)-2-methoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-aminophenyl)-2-methoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.